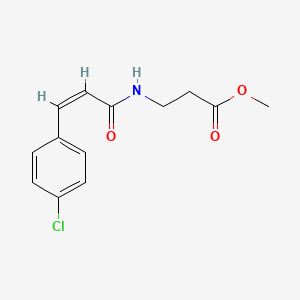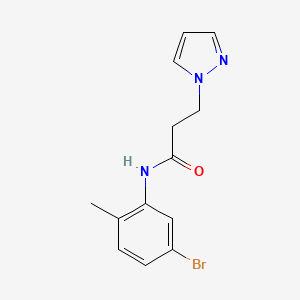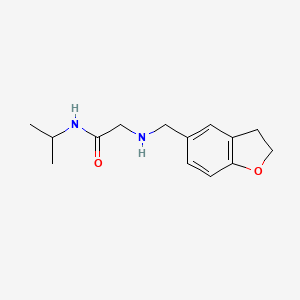
2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The compound also contains an isopropylacetamide group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide involves several steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Isopropylacetamide Group: The isopropylacetamide group can be attached through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-N-isopropylacetamide can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran-5-yl compounds: These compounds share the benzofuran ring structure and may have similar chemical properties and biological activities.
Isopropylacetamide derivatives: Compounds with the isopropylacetamide group may exhibit similar reactivity and applications in various fields.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-14(17)9-15-8-11-3-4-13-12(7-11)5-6-18-13/h3-4,7,10,15H,5-6,8-9H2,1-2H3,(H,16,17) |
InChI Key |
ABDRCFHFTOYSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


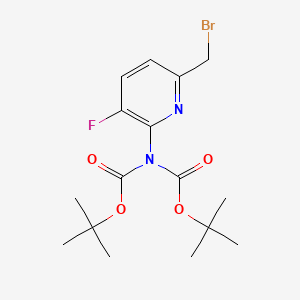
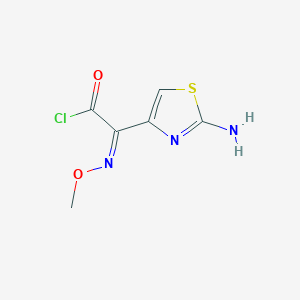
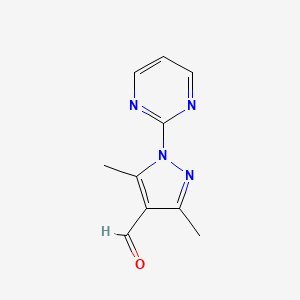
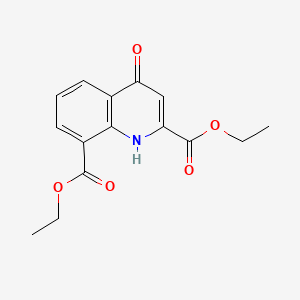
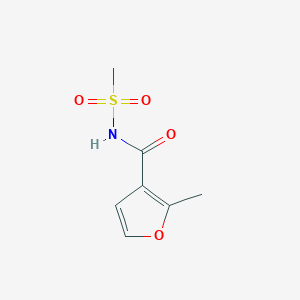
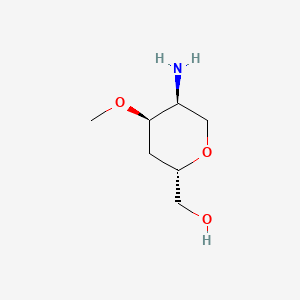
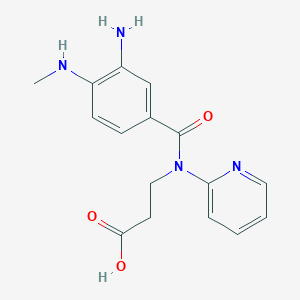
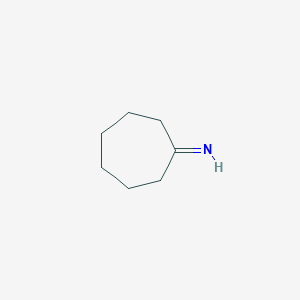
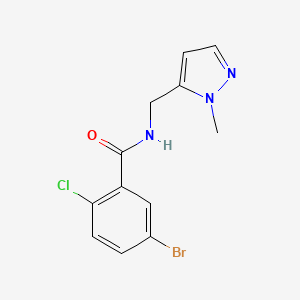
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
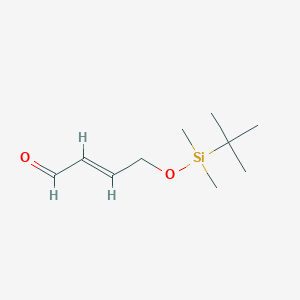
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
